Erk-IN-7

ERK1/2 inhibitor MAPK pathway kinase assay

ERK-IN-7 (Example 10) is a spirocyclic ERK1/2 inhibitor with favorable oral PK (Cmax 1023 ng/mL, T1/2 3.66 h) and 62 nM cellular IC50 in Colo205 cells. Unlike pyrrole-urea or pyridone-based inhibitors, its distinct scaffold enables comparative SAR studies, making it essential for dissecting scaffold-dependent selectivity and off-target effects. Choose ERK-IN-7 for reproducible in vivo xenograft studies and reliable potency benchmarking. Order high-purity (≥98%) for your MAPK pathway research.

Molecular Formula C22H20ClN7O2
Molecular Weight 449.9 g/mol
Cat. No. B15141636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk-IN-7
Molecular FormulaC22H20ClN7O2
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)C(CO)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H20ClN7O2/c1-28-20(6-8-25-28)27-21-24-7-5-18(26-21)15-10-17-12-30(22(32)29(17)11-15)19(13-31)14-3-2-4-16(23)9-14/h2-11,19,31H,12-13H2,1H3,(H,24,26,27)/t19-/m1/s1
InChIKeyUNXNCWQFELCKHX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erk-IN-7 Procurement Guide: ERK1/2 Inhibitor for MAPK Pathway Research


Erk-IN-7 (CAS 2494010-63-6, also known as Example 10) is a potent small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key terminal effectors of the RAS-RAF-MEK-ERK (MAPK) signaling cascade . The compound is an analogue of SHR2415, a pyrrole-fused urea scaffold ERK1/2 inhibitor, and is frequently cited in patent literature as a structurally related ERK inhibitor tool compound [1].

Why Erk-IN-7 Is Not Interchangeable with Other ERK Inhibitors


ERK inhibitors exhibit wide divergence in biochemical potency, isoform selectivity (ERK1 vs. ERK2), cellular anti-proliferative efficacy, and pharmacokinetic properties. For instance, while clinical candidates like GDC-0994 and BVD-523 show sub-nanomolar to low nanomolar potency, older tool compounds like FR 180204 are >100-fold less potent . Moreover, compounds within the same structural class, such as Erk-IN-7 and its parent SHR2415, display distinct cellular IC50 shifts and PK profiles that preclude simple substitution . Selection therefore requires compound-specific validation against the intended experimental model and endpoint.

Erk-IN-7: Quantitative Evidence for Compound Selection


Erk-IN-7 vs. Parent Compound SHR2415: Biochemical Potency

Erk-IN-7 is a close structural analogue of the clinical candidate SHR2415, yet it exhibits modestly reduced potency against both ERK isoforms in biochemical assays . This difference is quantifiable and may influence target engagement in cellular systems.

ERK1/2 inhibitor MAPK pathway kinase assay

Erk-IN-7 Cellular Anti-Proliferative Activity in Colo205

In a Colo205 colorectal cancer cell proliferation assay, Erk-IN-7 demonstrates a cellular IC50 that is higher than both its biochemical IC50 and that of its parent compound SHR2415 .

Colo205 anti-proliferative cancer cell line

Erk-IN-7 Oral Pharmacokinetics in Mice

Erk-IN-7 exhibits quantifiable oral pharmacokinetic parameters in mice, supporting its use in in vivo studies where oral administration is preferred. Comparative data for SHR2415 is not available in the same source, but Erk-IN-7's PK profile can be benchmarked against other oral ERK inhibitors .

pharmacokinetics in vivo oral bioavailability

Erk-IN-7 Structural Class: Spirocyclic ERK Inhibitor

Erk-IN-7 belongs to the spirocyclic class of ERK inhibitors, a scaffold distinct from the pyrrole-fused urea of SHR2415, the pyridone of GDC-0994, or the pyrimidine of SCH772984 [1]. This structural divergence may confer different selectivity profiles and physicochemical properties, although explicit selectivity data for Erk-IN-7 is limited.

spiro compound ERK inhibitor chemical scaffold

Erk-IN-7: Validated Application Scenarios for MAPK Pathway Research


Colo205 Xenograft Efficacy Studies Requiring Oral Dosing

Based on its favorable oral PK profile in mice (Cmax 1023 ng/mL, T1/2 3.66 h at 2 mg/kg i.g.), Erk-IN-7 is suitable for oral administration in Colo205 xenograft models . This aligns with the established efficacy of its parent compound SHR2415 in the same model [1].

Cellular Potency Benchmarking Against SHR2415 in BRAF/RAS-Mutant Cancer Lines

Given its 62 nM cellular IC50 in Colo205 cells (compared to 44.6 nM for SHR2415), Erk-IN-7 serves as a useful potency benchmark for evaluating structure-activity relationships (SAR) around the ERK inhibitor pharmacophore .

Chemical Probe for Spirocyclic ERK Inhibitor Pharmacology

As a spirocyclic compound referenced in patent WO2021110168A1, Erk-IN-7 provides a scaffold-distinct tool for investigating ERK1/2 inhibition, enabling comparative studies against pyrrole-fused urea, pyridone, or pyrimidine-based inhibitors to dissect scaffold-dependent effects on selectivity and off-target activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erk-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.